Cas no 87736-88-7 (4-3-(Trifluoromethyl)-3H-diazirin-3-ylbenzyl Alcohol)

4-3-(Trifluoromethyl)-3H-diazirin-3-ylbenzyl Alcohol structure
87736-88-7 structure
Product name:4-3-(Trifluoromethyl)-3H-diazirin-3-ylbenzyl Alcohol
CAS No:87736-88-7
MF:C9H7F3N2O
Molecular Weight:216.159892320633
MDL:MFCD19442582
CID:652933
PubChem ID:160871054

4-3-(Trifluoromethyl)-3H-diazirin-3-ylbenzyl Alcohol 化学的及び物理的性質

名前と識別子

    • Benzenemethanol, 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-
    • 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol
    • [4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol
    • 3-[4-(Hydroxymethyl)phenyl]-3-(trifluoromethyl)-3H-diazirine
    • (4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanol
    • {4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}methanol
    • UZHHTEASLDJYBO-UHFFFAOYSA-N
    • 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]-benzenemethanol
    • AK176020
    • 3H-Diazirine, benzenemethanol deriv. (ZCI)
    • 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzenemethanol (ACI)
    • EN300-6475249
    • {4-[3-(Trifluoromethyl)-3H-diaziren-3-yl]phenyl}methanol
    • CHEMBL4741515
    • [4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]phenyl]methanol
    • DTXSID60463733
    • AKOS025402683
    • SY056464
    • AS-69590
    • 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzylAlcohol
    • DB-218651
    • MFCD19442582
    • T2818
    • SCHEMBL992639
    • 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzenemethanol
    • CS-0008638
    • 87736-88-7
    • BDBM50551940
    • BVF7RFE6SA
    • 4-3-(Trifluoromethyl)-3H-diazirin-3-ylbenzyl Alcohol
    • MDL: MFCD19442582
    • インチ: 1S/C9H7F3N2O/c10-9(11,12)8(13-14-8)7-3-1-6(5-15)2-4-7/h1-4,15H,5H2
    • InChIKey: UZHHTEASLDJYBO-UHFFFAOYSA-N
    • SMILES: FC(C1(N=N1)C1C=CC(CO)=CC=1)(F)F

計算された属性

  • 精确分子量: 216.05100
  • 同位素质量: 216.05104734g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 263
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 45
  • XLogP3: 2

じっけんとくせい

  • Refractive Index: 1.4770 to 1.4810
  • PSA: 44.95000
  • LogP: 1.23100

4-3-(Trifluoromethyl)-3H-diazirin-3-ylbenzyl Alcohol Security Information

4-3-(Trifluoromethyl)-3H-diazirin-3-ylbenzyl Alcohol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T2818-200mg
4-3-(Trifluoromethyl)-3H-diazirin-3-ylbenzyl Alcohol
87736-88-7 97.0%(LC)
200mg
¥620.0 2022-06-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1045513-250mg
(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanol
87736-88-7 95%
250mg
¥783.00 2024-04-27
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
T2818-200MG
4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol
87736-88-7 >97.0%(HPLC)
200mg
¥490.00 2024-04-15
Chemenu
CM244588-5g
4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol
87736-88-7 95%
5g
$640 2022-08-31
Enamine
EN300-6475249-0.25g
{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}methanol
87736-88-7 95%
0.25g
$124.0 2023-06-01
Enamine
EN300-6475249-10.0g
{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}methanol
87736-88-7 95%
10g
$1249.0 2023-06-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1045513-100mg
(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanol
87736-88-7 95%
100mg
¥543.00 2024-04-27
Enamine
EN300-6475249-0.5g
{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}methanol
87736-88-7 95%
0.5g
$195.0 2023-06-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T2818-200mg
4-3-(Trifluoromethyl)-3H-diazirin-3-ylbenzyl Alcohol
87736-88-7 97.0%(LC)
200mg
¥620.0 2023-09-01
eNovation Chemicals LLC
Y1045293-5g
4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol
87736-88-7 97.0%
5g
$1000 2024-06-07

4-3-(Trifluoromethyl)-3H-diazirin-3-ylbenzyl Alcohol 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Azanyl 2,4,6-trimethylbenzenesulfonate Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C
1.2 Reagents: Piperidine ;  0 °C; 0 °C → rt; 1 h, rt
2.1 Reagents: Silver oxide (Ag2O) Solvents: Diethyl ether ;  16 h, rt; rt → 0 °C
2.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C
Reference
Ammonia-free synthesis of 3-trifluoromethyl-3-phenyldiaziridine
Kumar, Arun Babu; et al, Synthetic Communications, 2018, 48(6), 626-631

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Dichloromethane ;  -78 °C; -78 °C → rt; 16 h, rt
1.2 Reagents: Triethylamine ,  Iodine Solvents: Methanol ;  rt
1.3 Reagents: Sodium thiosulfate Solvents: Water
2.1 Reagents: Hydrochloric acid Solvents: Methanol ;  13 h, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Reference
Mapping two neurosteroid-modulatory sites in the prototypic pentameric ligand-gated ion channel GLIC
Cheng, Wayland W. L.; et al, Journal of Biological Chemistry, 2018, 293(8), 3013-3027

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol ;  13 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Reference
Mapping two neurosteroid-modulatory sites in the prototypic pentameric ligand-gated ion channel GLIC
Cheng, Wayland W. L.; et al, Journal of Biological Chemistry, 2018, 293(8), 3013-3027

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  48 h, rt
2.1 Reagents: Hydrochloric acid Solvents: Methanol ;  6 h, rt
Reference
Synthesis and characterization of photoaffinity probes that target the 5-HT3 receptor
Jack, Thomas; et al, Chimia, 2014, 68(4), 239-242

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Triethylamine ,  Iodine Solvents: Methanol ;  < 40 °C; 30 min, rt
2.1 Reagents: Hydrochloric acid Solvents: Methanol ;  90 min, rt
Reference
Vapor-Phase Carbenylation of Hard and Soft Material Interfaces
Li, Xunzhi; et al, Langmuir, 2016, 32(44), 11386-11394

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  16 h, rt
Reference
Generic Methods for Micrometer- And Nanometer-Scale Surface Derivatization Based on Photochemical Coupling of Primary Amines to Monolayers of Aryl Azides on Gold and Aluminum Oxide Surfaces
El Zubir, Osama; et al, Langmuir, 2013, 29(4), 1083-1092

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Triethylamine ,  Iodine Solvents: Methanol
1.2 Reagents: Sodium thiosulfate Solvents: Water
2.1 Reagents: Hydrochloric acid Solvents: Methanol ;  13 h, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Reference
Mapping two neurosteroid-modulatory sites in the prototypic pentameric ligand-gated ion channel GLIC
Cheng, Wayland W. L.; et al, Journal of Biological Chemistry, 2018, 293(8), 3013-3027

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ,  Antimony pentafluoride Solvents: Dichloromethyl methyl ether ;  rt; 30 min, rt
2.1 Reagents: Sodium borohydride Solvents: Ethanol ;  0 °C; 4 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, 0 °C
Reference
Simple and Versatile Method for Tagging Phenyldiazirine Photophores
Nakashima, Hiroyuki; et al, Journal of the American Chemical Society, 2006, 128(47), 15092-15093

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Toluene ,  Tetrahydrofuran ;  0 °C; 0 °C → rt; 1 h, rt
1.2 Reagents: Methanol ;  18 h, rt; rt → 0 °C
1.3 Reagents: Azanyl 2,4,6-trimethylbenzenesulfonate Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C
1.4 Reagents: Piperidine ;  0 °C; 0 °C → rt; 1 h, rt
2.1 Reagents: Silver oxide (Ag2O) Solvents: Diethyl ether ;  16 h, rt; rt → 0 °C
2.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C
Reference
Ammonia-free synthesis of 3-trifluoromethyl-3-phenyldiaziridine
Kumar, Arun Babu; et al, Synthetic Communications, 2018, 48(6), 626-631

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Dichloromethane ;  -40 °C; 4 h, -35 - -25 °C
2.1 Reagents: Triethylamine ,  Iodine Solvents: Methanol ;  < 40 °C; 30 min, rt
3.1 Reagents: Hydrochloric acid Solvents: Methanol ;  90 min, rt
Reference
Vapor-Phase Carbenylation of Hard and Soft Material Interfaces
Li, Xunzhi; et al, Langmuir, 2016, 32(44), 11386-11394

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Triethylamine ,  Hydrogen Catalysts: Palladium Solvents: Methanol
Reference
Consequences of Affinity in Heterogeneous Catalytic Reactions: Highly Chemoselective Hydrogenolysis of Iodoarenes
Ambroise, Yves; et al, Journal of Organic Chemistry, 2000, 65(21), 7183-7186

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Diborane Solvents: Tetrahydrofuran ;  5 h, -5 °C
1.2 Reagents: Acetic acid Solvents: Methanol
Reference
Synthesis of Trifluoromethylaryl Diazirine and Benzophenone Derivatives of Etomidate that Are Potent General Anesthetics and Effective Photolabels for Probing Sites on Ligand-Gated Ion Channels
Husain, S. Shaukat; et al, Journal of Medicinal Chemistry, 2006, 49(16), 4818-4825

Synthetic Circuit 13

Reaction Conditions
Reference
New AdoMet Analogues as Tools for Enzymatic Transfer of Photo-Cross-Linkers and Capturing RNA-Protein Interactions
Muttach, Fabian; et al, Chemistry - A European Journal, 2017, 23(25), 5988-5993

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Methanol ;  18 h, rt
2.1 Reagents: Azanyl 2,4,6-trimethylbenzenesulfonate Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C
2.2 Reagents: Piperidine ;  0 °C; 0 °C → rt; 1 h, rt
3.1 Reagents: Silver oxide (Ag2O) Solvents: Diethyl ether ;  16 h, rt; rt → 0 °C
3.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C
Reference
Ammonia-free synthesis of 3-trifluoromethyl-3-phenyldiaziridine
Kumar, Arun Babu; et al, Synthetic Communications, 2018, 48(6), 626-631

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
Reference
An efficient route to S-N-(9-fluorenylmethyoxycarbonyl)-4'-(1-azi-2,2,2-trifluoroethyl)phenylalanine
Fishwick, Colin W. G.; et al, Tetrahedron Letters, 1994, 35(26), 4611-14

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1 h, rt
Reference
Diazirine-containing RNA photo-cross-linking probes for capturing microRNA targets
Nakamoto, Kosuke; et al, Journal of Organic Chemistry, 2014, 79(6), 2463-2472

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Diborane(4) Solvents: Tetrahydrofuran
Reference
A convenient route to the soluble guanylate cyclase activator YC-1 and its N2 regioisomer
Fernandez, Patricia A.; et al, Heterocycles, 2001, 55(9), 1813-1816

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Boron trifluoride etherate ,  Sodium borohydride Solvents: Tetrahydrofuran ;  0 °C; 16 h, 0 °C
Reference
Fluorous Aryldiazirine Photoaffinity Labeling Reagents
Song, Zhiquan; et al, Organic Letters, 2009, 11(21), 4882-4885

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  0 °C; 4 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, 0 °C
Reference
Simple and Versatile Method for Tagging Phenyldiazirine Photophores
Nakashima, Hiroyuki; et al, Journal of the American Chemical Society, 2006, 128(47), 15092-15093

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Silver oxide (Ag2O) Solvents: Diethyl ether ;  16 h, rt; rt → 0 °C
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C
Reference
Ammonia-free synthesis of 3-trifluoromethyl-3-phenyldiaziridine
Kumar, Arun Babu; et al, Synthetic Communications, 2018, 48(6), 626-631

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol ;  90 min, rt
Reference
Vapor-Phase Carbenylation of Hard and Soft Material Interfaces
Li, Xunzhi; et al, Langmuir, 2016, 32(44), 11386-11394

Synthetic Circuit 22

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Diethyl ether ;  -60 °C
1.2 Reagents: Triethylamine ,  Iodine Solvents: Methanol ;  0 °C; 0 °C → rt
2.1 Reagents: Hydrochloric acid Solvents: Methanol ;  rt
Reference
Synthesis of photoactive a-mannosides and mannosyl peptides and their evaluation for lectin labeling
Wiegand, Michaela; et al, European Journal of Organic Chemistry, 2006, (21), 4841-4851

4-3-(Trifluoromethyl)-3H-diazirin-3-ylbenzyl Alcohol Raw materials

4-3-(Trifluoromethyl)-3H-diazirin-3-ylbenzyl Alcohol Preparation Products

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Amadis Chemical Company Limited
(CAS:87736-88-7)4-3-(Trifluoromethyl)-3H-diazirin-3-ylbenzyl Alcohol
A862438
Purity:99%/99%
はかる:1g/5g
Price ($):245.0/857.0